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Compound of Interest

Compound Name: Methyl (S)-(-)-lactate

Cat. No.: B143375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl (S)-(-)-lactate, a readily available and optically pure starting material derived from

natural L-lactic acid, serves as a versatile chiral building block in modern asymmetric synthesis.

Its bifunctional nature, possessing both a hydroxyl and a methyl ester group at a stereogenic

center, allows for a diverse range of chemical transformations. This guide provides a

comparative overview of key synthetic routes utilizing Methyl (S)-(-)-lactate, presenting

quantitative data, detailed experimental protocols, and a visual representation of the synthetic

pathways to aid researchers in selecting the most suitable strategy for their target molecules.

Key Synthetic Transformations of Methyl (S)-(-)-
lactate
The strategic manipulation of the hydroxyl and ester functionalities of Methyl (S)-(-)-lactate
opens up numerous synthetic possibilities. The primary transformations can be categorized as

follows:

Reactions at the Hydroxyl Group: This includes protection, activation for nucleophilic

substitution (with either retention or inversion of stereochemistry), and oxidation.

Reactions at the Ester Group: Primarily involves reduction to the corresponding diol.

Combined Transformations: Reactions that modify both functional groups to yield valuable

chiral synthons.
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The following diagram illustrates the key synthetic pathways originating from Methyl (S)-(-)-
lactate.
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Caption: Key synthetic transformations of Methyl (S)-(-)-lactate.
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Comparison of Synthetic Routes: Data and
Protocols
This section provides a detailed comparison of various synthetic routes, including quantitative

data on yields and stereoselectivity, along with comprehensive experimental protocols.

Protection of the Hydroxyl Group
Protecting the hydroxyl group is a common initial step to allow for selective reactions at the

ester functionality or to introduce a stable protecting group for multi-step synthesis. Benzylation

is a robust method for this purpose.

Table 1: Comparison of Hydroxyl Protection Methods

Protectin
g Group

Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Benzyl

(Bn)

Benzyl

bromide,

Sodium

hydride

(NaH)

Tetrahydrof

uran (THF)
0 to rt 12 85-95 [1]

Experimental Protocol: Synthesis of Methyl (S)-2-(benzyloxy)propanoate[1]

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in

anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of Methyl
(S)-(-)-lactate (1.0 eq) in anhydrous THF is added dropwise.

The reaction mixture is stirred at 0 °C for 30 minutes.

Benzyl bromide (1.2 eq) is then added dropwise at 0 °C.

The reaction is allowed to warm to room temperature and stirred for 12 hours.

Upon completion (monitored by TLC), the reaction is carefully quenched by the addition of a

saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford Methyl (S)-2-

(benzyloxy)propanoate.

Stereochemical Inversion of the Hydroxyl Group: The
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of the hydroxyl

group, providing access to the corresponding (R)-enantiomer.

Table 2: Mitsunobu Inversion of (S)-Lactate Esters

Substra
te

Nucleop
hile

Reagent
s

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Referen
ce

Ethyl (S)-

lactate

4-

Nitrobenz

oic acid

DEAD,

PPh₃
THF 0 to rt 12 88 [2]

Experimental Protocol: Mitsunobu Inversion of a Lactate Ester (Representative)[3][4][5]

To a solution of the (S)-lactate ester (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a

suitable acidic nucleophile (e.g., benzoic acid or phthalimide, 1.5 eq) in anhydrous

tetrahydrofuran (THF) at 0 °C under an inert atmosphere, diethyl azodicarboxylate (DEAD)

or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise.

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room

temperature and stirred for an additional 6-12 hours.

The reaction progress is monitored by TLC.

After completion, the solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel to isolate the inverted (R)-

ester. The byproducts, triphenylphosphine oxide and the hydrazine derivative, are also

separated during chromatography.

Oxidation of the Hydroxyl Group
Oxidation of the secondary alcohol in Methyl (S)-(-)-lactate yields methyl pyruvate, a versatile

α-keto ester.

Table 3: Oxidation of Methyl (S)-(-)-lactate to Methyl Pyruvate

Oxidizin
g Agent

Catalyst Solvent
Temper
ature
(°C)

Time (h)
Convers
ion (%)

Selectiv
ity (%)

Referen
ce

tert-Butyl

hydroper

oxide

MoO₂Cl₂(

DMF)₂

Acetonitri

le
80 14 43 100 [6]

Experimental Protocol: Oxidation of Methyl Lactate to Methyl Pyruvate[6]

In a round-bottomed flask, Methyl (S)-(-)-lactate (1.0 eq), acetonitrile, and the catalyst (e.g.,

MoO₂Cl₂(DMF)₂, catalytic amount) are combined.

tert-Butyl hydroperoxide (1.5 eq) is added to the mixture.

The solution is heated to 80 °C and stirred for 14 hours.

The reaction mixture is then cooled to room temperature.

The solvent is removed under reduced pressure, and the residue is purified by distillation or

column chromatography to yield methyl pyruvate.

Reduction of the Ester Group
The methyl ester of Methyl (S)-(-)-lactate can be reduced to the corresponding primary

alcohol, yielding (S)-1,2-propanediol, another valuable chiral building block.
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Table 4: Reduction of Methyl (S)-(-)-lactate

Reducing
Agent

Solvent
Temperatur
e (°C)

Time (h) Yield (%) Reference

Lithium

aluminum

hydride

(LiAlH₄)

Diethyl ether

or THF
0 to rt 4 >90

General

knowledge

Experimental Protocol: Synthesis of (S)-1,2-Propanediol

A solution of Methyl (S)-(-)-lactate (1.0 eq) in anhydrous diethyl ether or THF is added

dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in the same solvent at

0 °C under an inert atmosphere.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for 4 hours.

The reaction is then carefully quenched by the sequential dropwise addition of water, 15%

aqueous sodium hydroxide, and water (Fieser workup).

The resulting granular precipitate is filtered off and washed with diethyl ether.

The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered,

and the solvent is removed by distillation to give (S)-1,2-propanediol.

Conversion to (R)-Propylene Oxide
(S)-1,2-Propanediol, obtained from the reduction of Methyl (S)-(-)-lactate, can be converted to

the valuable chiral epoxide, (R)-propylene oxide.

Table 5: Synthesis of (R)-Propylene Oxide from (S)-Lactate Derivative
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Starting
Material

Key Steps
Overall Yield
(%)

Enantiomeric
Excess (%)

Reference

Ethyl (S)-lactate

Reduction,

Carbonate

formation,

Intramolecular

displacement

~60 ≥98 [7]

Experimental Workflow: Synthesis of (R)-Propylene Oxide

Methyl (S)-(-)-lactate (S)-1,2-Propanediol

Reduction
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Caption: Workflow for the synthesis of (R)-Propylene Oxide.

Experimental Protocol (Conceptual Outline based on[7])

Reduction: Methyl (S)-(-)-lactate is reduced to (S)-1,2-propanediol as described in the

previous section.

Carbonate Formation: (S)-1,2-Propanediol is reacted with a carbonate source, such as

triphosgene or a dialkyl carbonate in the presence of a base, to form (S)-propylene

carbonate.

Decarboxylation: The resulting (S)-propylene carbonate is heated, often in the presence of a

catalyst, to induce decarboxylation and yield (R)-propylene oxide. This step proceeds with

inversion of stereochemistry at one of the carbon centers.

Conclusion
Methyl (S)-(-)-lactate is a cost-effective and highly versatile chiral starting material for the

synthesis of a wide array of enantiomerically pure compounds. The choice of the synthetic

route depends on the desired target molecule and the required stereochemistry. Standard
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transformations such as protection, oxidation, and reduction are high-yielding and procedurally

straightforward. For stereochemical inversion, the Mitsunobu reaction offers a reliable, albeit

sometimes challenging in purification, method. Furthermore, multi-step sequences starting from

Methyl (S)-(-)-lactate provide access to other important chiral building blocks like propylene

oxide. The detailed protocols and comparative data presented in this guide are intended to

assist researchers in navigating the synthetic utility of this valuable chiral precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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